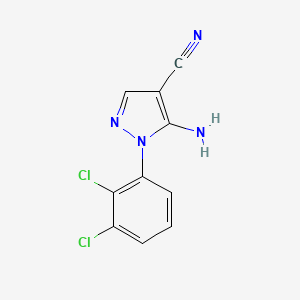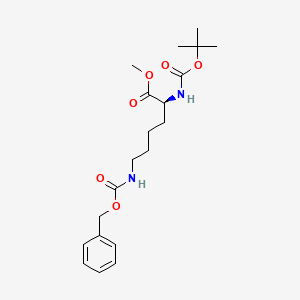
Boc-L-lys(Z)-ome
Overview
Description
Boc-L-lys(Z)-ome, also known as Nα-tert-butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine. This compound is widely used in peptide synthesis due to its dual protective groups, which safeguard the amino and carboxyl groups during chemical reactions. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the benzyloxycarbonyl (Z) group protects the ε-amino group, making it a valuable intermediate in the synthesis of complex peptides and proteins.
Mechanism of Action
Target of Action
Boc-L-lys(Z)-ome is primarily used in the synthesis of polypeptides and proteins, serving as a building block in these larger structures . It is particularly utilized in the creation of antimicrobial peptides (AMPs), which are promising tools in combating antimicrobial resistance . The primary targets of these AMPs are bacterial cells, specifically both Gram-positive and Gram-negative bacteria .
Mode of Action
The mode of action of this compound, when incorporated into AMPs, is through disruption of bacterial cell membranes . This disruption leads to the death of the bacterial cells, providing the antimicrobial effect .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to protein synthesis and antimicrobial activity. The compound is incorporated into polypeptides through ring-opening polymerization (ROP), a process mediated by an amine-terminated polyamidoamine dendrimer . The resulting polypeptides can disrupt bacterial cell membranes, leading to cell death .
Pharmacokinetics
It is known that the compound can be efficiently incorporated into polypeptides through rop .
Result of Action
The result of the action of this compound, when incorporated into AMPs, is the death of bacterial cells. This is achieved through the disruption of the bacterial cell membrane . The AMPs show excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its incorporation into polypeptides through ROP can be affected by the conditions of the reaction, such as temperature and pH . Additionally, the antimicrobial activity of the resulting AMPs can be influenced by factors such as the presence of other substances that can interact with the AMPs or the bacteria .
Biochemical Analysis
Biochemical Properties
Boc-L-lys(Z)-ome plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through non-covalent intermolecular forces such as hydrogen bonding . The this compound molecule is basic, which may play important roles in peptide function .
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is complex. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The 2-Cl-Z group in this compound is labile and can be removed when the peptide is cleaved from the resin, which may also be removed by hydrogenolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-lys(Z)-ome typically involves the protection of the lysine molecule’s amino groups. The process begins with the protection of the α-amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. This reaction is carried out in an organic solvent like dichloromethane at room temperature. The ε-amino group is then protected using benzyloxycarbonyl chloride (CbzCl) in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reactions are carefully monitored and controlled to maintain optimal conditions, and the final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-L-lys(Z)-ome undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protective groups using acids like trifluoroacetic acid (TFA) or hydrogenation, respectively
Substitution Reactions: The ε-amino group can participate in nucleophilic substitution reactions to form new amide bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the protective groups.
Common Reagents and Conditions
Deprotection: TFA for Boc group removal and hydrogenation for Z group removal.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Oxidation/Reduction: Mild oxidizing or reducing agents under controlled conditions.
Major Products Formed
Deprotected Lysine: Removal of protective groups yields free lysine.
Substituted Lysine Derivatives: Formation of new amide bonds results in various lysine derivatives.
Scientific Research Applications
Boc-L-lys(Z)-ome is extensively used in scientific research, particularly in the fields of:
Comparison with Similar Compounds
Similar Compounds
Boc-Lys(2-Cl-Z)-OH: Another lysine derivative with a chloro-substituted Z group
Fmoc-Lys(Boc)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as a protective group instead of Boc.
Z-Lys(Boc)-OH: Uses Z group for α-amino protection and Boc for ε-amino protection.
Uniqueness
Boc-L-lys(Z)-ome is unique due to its dual protective groups, which provide greater stability and selectivity during peptide synthesis. This dual protection allows for more complex and precise synthetic routes, making it a preferred choice in advanced peptide synthesis .
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(25)22-16(17(23)26-4)12-8-9-13-21-18(24)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJVYJATJHQXRX-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128425 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73548-77-3 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73548-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-L-Lys(Z)-OMe | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




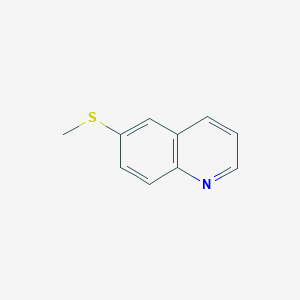
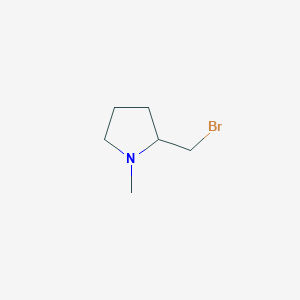
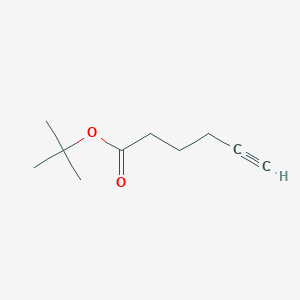

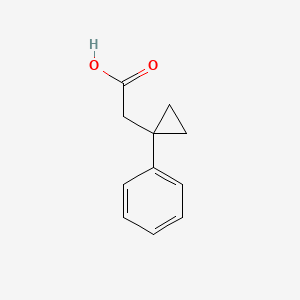
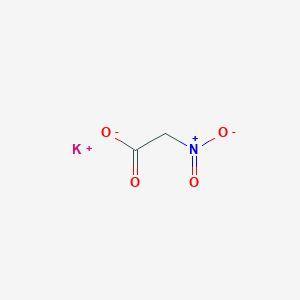
![2,6-Dimethoxy-4-[(propylamino)methyl]phenol](/img/structure/B3152388.png)

![3-[(Phenylacetyl)amino]benzoic acid](/img/structure/B3152395.png)

![1-fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B3152401.png)
